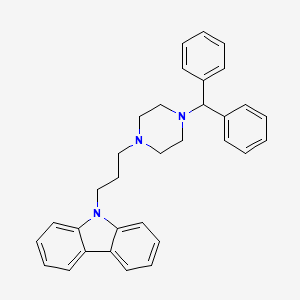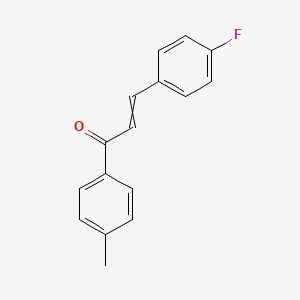
9-[3-(4-Benzhydrylpiperazin-1-yl)propyl)carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE is a complex organic compound with a molecular formula of C₃₂H₃₃N₃ It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a piperazine moiety substituted with a diphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core and subsequent functionalization. One common method involves the reaction of carbazole with 1,3-dibromopropane to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs .
科学的研究の応用
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}PIPERIDIN-2-ONE: Similar structure but with a piperidinone core.
3-(4-(DIPHENYLMETHYL)PIPERAZIN-1-YL)CINNOLINES: Contains a cinnoline core instead of carbazole.
3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE DERIVATIVES: Benzothiazole core with piperazine substitution.
Uniqueness
The uniqueness of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE lies in its combination of the carbazole core with a diphenylmethyl-substituted piperazine moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
特性
分子式 |
C32H33N3 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]carbazole |
InChI |
InChI=1S/C32H33N3/c1-3-12-26(13-4-1)32(27-14-5-2-6-15-27)34-24-22-33(23-25-34)20-11-21-35-30-18-9-7-16-28(30)29-17-8-10-19-31(29)35/h1-10,12-19,32H,11,20-25H2 |
InChIキー |
VRMNMGFGAGTQJW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5-[(2-furylcarbonyl)amino]-2-morpholinobenzoate](/img/structure/B15154148.png)
![N-benzyl-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15154151.png)
![2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B15154158.png)
![3-hydroxy-4-(3-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15154165.png)
![1-{6-[4-(Propan-2-yl)phenyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B15154173.png)

![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B15154207.png)
![(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15154214.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15154218.png)
![6-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]hexan-1-ol](/img/structure/B15154226.png)
![Octane-1,8-diyl bis[(2-methylphenyl)carbamate]](/img/structure/B15154232.png)
